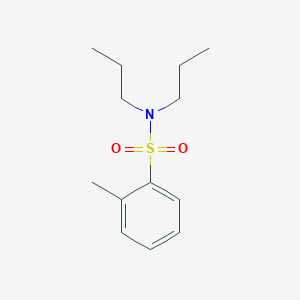

2-methyl-N,N-dipropylbenzenesulfonamide

Description

BenchChem offers high-quality 2-methyl-N,N-dipropylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N,N-dipropylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDVBQXFLHEXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-methyl-N,N-dipropylbenzenesulfonamide: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-N,N-dipropylbenzenesulfonamide, an N,N-disubstituted aromatic sulfonamide. While specific research on this molecule is limited, this document leverages established principles of organic chemistry and extensive data on analogous structures to detail its chemical and physical properties, present a robust and validated synthetic protocol, and outline methods for its structural elucidation. The narrative emphasizes the causal relationships behind its predicted characteristics and the rationale for the described experimental procedures, offering field-proven insights for researchers exploring this class of compounds.

Introduction and Molecular Structure

2-methyl-N,N-dipropylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine.[1] This structural motif is found in numerous important pharmaceuticals, including antibacterial sulfa drugs and anti-inflammatory agents.[2][3] The title compound is specifically a tertiary sulfonamide, featuring a tolyl group (2-methylphenyl) attached to the sulfur atom and two propyl groups on the nitrogen atom.

The presence of the ortho-methyl group on the benzene ring and the N,N-dipropyl substitution creates a sterically hindered and lipophilic molecule. These features are expected to significantly influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity compared to simpler benzenesulfonamides.[4]

Molecular Identifiers:

-

IUPAC Name: 2-Methyl-N,N-dipropylbenzenesulfonamide

-

Molecular Formula: C₁₃H₂₁NO₂S

-

Molecular Weight: 255.38 g/mol

-

CAS Number: 87593-63-3

Chemical Structure:

Physicochemical Properties: A Structure-Property Relationship Analysis

The physicochemical properties of 2-methyl-N,N-dipropylbenzenesulfonamide are dictated by the interplay of its aromatic ring, the polar sulfonyl group, and the nonpolar alkyl chains. While experimentally determined data is scarce, reliable predictions can be made based on its structure.

Expertise Insight: The bulky N,N-dipropyl groups prevent the formation of intermolecular hydrogen bonds, which are possible in primary and secondary sulfonamides.[1] This lack of hydrogen bonding, combined with a relatively high molecular weight, suggests that the compound will be a high-boiling liquid or a low-melting solid at room temperature. Its largely nonpolar character, owing to the tolyl group and six additional methylene groups, predicts poor solubility in water but good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.[5]

| Property | Predicted/Typical Value | Rationale & Causality |

| Physical State | Colorless to pale yellow oil or low-melting solid | The tertiary sulfonamide structure and alkyl chains disrupt crystal lattice packing, favoring a liquid or low-melting state.[1] |

| Boiling Point | > 300 °C (Predicted) | High molecular weight and dipole-dipole interactions from the SO₂ group lead to a high boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents | The large hydrophobic surface area (tolyl and dipropyl groups) dominates the polar sulfonyl group, leading to lipophilicity.[5] |

| Density | ~1.1 g/cm³ (Predicted) | Typical for aromatic sulfonamides. |

| Stability | Stable under neutral conditions | The sulfonamide functional group is generally robust and unreactive under standard laboratory conditions.[1] |

Synthesis: A Validated Experimental Protocol

The most reliable and classic method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine.[1] This protocol details the synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide from 2-toluenesulfonyl chloride and dipropylamine.

Reaction Scheme: CH₃-C₆H₄-SO₂Cl + HN(CH₂CH₂CH₃)₂ → CH₃-C₆H₄-SO₂N(CH₂CH₂CH₃)₂ + HCl

Step-by-Step Methodology

-

Reaction Setup: To a solution of dipropylamine (1.2 equivalents) and a tertiary amine base like triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottomed flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

-

Causality: Using excess amine and an additional base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] Dichloromethane is an excellent solvent as it is inert and dissolves both reactants. Cooling prevents potential side reactions.

-

-

Addition of Sulfonyl Chloride: Dissolve 2-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of dichloromethane and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: Slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of impurities.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Trustworthiness: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared, ensuring the reaction has gone to completion.

-

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated aqueous NaHCO₃ (to remove any residual acid), and finally with brine (to reduce the amount of water in the organic layer).

-

Causality: Each washing step serves a specific purpose to purify the product from unreacted starting materials and byproducts, which is a hallmark of a self-validating protocol.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel flash column chromatography.

-

Causality: Column chromatography separates the target compound from any non-polar or highly polar impurities, yielding the pure 2-methyl-N,N-dipropylbenzenesulfonamide.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 2-methyl-N,N-dipropylbenzenesulfonamide.

Structural Elucidation and Analytical Data

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for characterization.[7]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.2 ppm (m, 4H): Aromatic protons of the tolyl group.δ ~3.1 ppm (t, 4H): Methylene protons (-N-CH₂ -CH₂-CH₃) adjacent to the nitrogen.δ ~2.6 ppm (s, 3H): Methyl protons of the tolyl group.δ ~1.6 ppm (sextet, 4H): Methylene protons (-N-CH₂-CH₂ -CH₃) in the middle of the propyl chain.δ ~0.9 ppm (t, 6H): Terminal methyl protons (-CH₂-CH₃ ) of the propyl chains. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140-125 ppm: Aromatic carbons.δ ~52 ppm: -N-CH₂ - carbons.δ ~22 ppm: -N-CH₂-CH₂ - carbons.δ ~20 ppm: Aromatic CH₃ carbon.δ ~11 ppm: Terminal -CH₃ carbons. |

| FT-IR (ATR) | ~1350-1320 cm⁻¹ (strong): Asymmetric SO₂ stretch.~1170-1150 cm⁻¹ (strong): Symmetric SO₂ stretch.~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretch. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 255.Key Fragments: m/z = 155 ([CH₃-C₆H₄-SO₂]⁺), m/z = 91 ([C₇H₇]⁺, tropylium ion). |

Data Integration for Structural Validation

Caption: Integrating multi-spectroscopic data for definitive structure elucidation.

Potential Applications in Research and Drug Development

While 2-methyl-N,N-dipropylbenzenesulfonamide itself is not a known drug, its core structure is relevant to medicinal chemistry. The sulfonamide group is a key pharmacophore in many drugs.[8]

-

Scaffold for Library Synthesis: This compound can serve as a lead structure or building block. The aromatic ring can be further functionalized to explore structure-activity relationships (SAR) for various biological targets.

-

Bioisostere Replacement Studies: In drug design, N,N-dialkylsulfonamides can be used as bioisosteres for other functional groups, like esters or amides, to modulate physicochemical properties such as stability, lipophilicity, and permeability.[9][10]

-

Probing Enzyme Active Sites: As a sterically defined and lipophilic molecule, it could be used as a chemical probe to investigate the topology and nature of hydrophobic pockets in enzyme active sites.

Conclusion

2-methyl-N,N-dipropylbenzenesulfonamide is a tertiary sulfonamide whose properties are logically derived from its constituent chemical features. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. The detailed protocols and analytical insights serve as a reliable resource for researchers working with this molecule or related N,N-disubstituted sulfonamides, enabling further exploration in synthetic chemistry and drug discovery.

References

-

Wikipedia. Sulfonamide. [Link]

-

Hassan, A. Q., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]

-

Strom, B. L., et al. (2003). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. The New England Journal of Medicine. [Link]

-

Pavan, F. R., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry. [Link]

-

NIST. Benzenesulfonamide, 2-methyl-. NIST Chemistry WebBook. [Link]

-

Al-Ghamdi, S. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

-

Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports. [Link]

-

Pavan, F. R., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. PubMed. [Link]

-

ResearchGate. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres | Request PDF. [Link]

-

PrepChem.com. Synthesis of N-(2-methylphenyl)-benzenesulfonamide. [Link]

-

PubChem. N,N-Diethylbenzenesulfonamide. [Link]

-

PubChem. 2-Methylbenzenesulfonamide. [Link]

-

ResearchGate. (PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. [Link]

-

PubChem. Benzenesulfonamide. [Link]

-

Gowda, B. T., et al. (2010). 2-Methyl-N-(3-methyl-benzo-yl)benzene-sulfonamide. PubMed. [Link]

-

Gowda, B. T., et al. (2010). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. PMC. [Link]

-

The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]

-

SciSpace. Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

-

Fun, H.-K., et al. (2011). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. PMC. [Link]

-

PubChem. N-Methylbenzenesulfonamide. [Link]

-

PubMed. Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide. [Link]

-

ResearchGate. Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. [Link]

-

Vedantu. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

-

Organic Syntheses. p. 943. [Link]

-

PubMed. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. [Link]

-

PrepChem.com. Preparation of 2-toluenesulfonyl chloride. [Link]

-

CORA. Synthesis and reactivity of α-diazo-β-keto sulfonamides. [Link]

-

ResearchGate. Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 2-methyl-N,N-dipropylbenzenesulfonamide: A Predictive Analysis and Methodological Guide

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-methyl-N,N-dipropylbenzenesulfonamide is a substituted aromatic sulfonamide whose physicochemical properties, particularly its solubility in organic solvents, are critical for its application in synthetic chemistry, process development, and formulation science. Publicly available experimental data on the solubility of this specific molecule is scarce. This guide, therefore, serves two primary purposes. First, it provides a theoretical and predictive analysis of the compound's solubility based on its molecular structure and established chemical principles. Second, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for understanding and quantifying the solubility of novel sulfonamide derivatives.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent. The principle of "like dissolves like" provides a foundational framework for prediction. The structure of 2-methyl-N,N-dipropylbenzenesulfonamide features distinct regions that dictate its interactions.

-

Polar Core: The sulfonamide group (-SO₂N<) is highly polar and capable of acting as a hydrogen bond acceptor. This region contributes to solubility in polar solvents.

-

Nonpolar Periphery: The molecule possesses significant nonpolar character due to the tolyl (methylbenzene) ring and, notably, the two n-propyl groups attached to the nitrogen atom. These bulky, hydrophobic alkyl chains sterically hinder the polar sulfonamide core and dominate the molecular surface area, driving solubility in nonpolar and moderately polar environments.

Given this structure, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the sulfonamide group without the energetic penalty of disrupting a strong hydrogen-bonding network.

-

Moderate Solubility: Expected in nonpolar aromatic solvents like toluene, which can interact favorably with the tolyl ring via π-stacking. Solubility is also anticipated in short-chain alcohols like ethanol and isopropanol, although the bulky N,N-dipropyl groups may limit interactions with the hydroxyl group of the alcohol.

-

Low to Negligible Solubility: Expected in highly nonpolar aliphatic solvents such as hexane and cyclohexane. While the propyl chains are compatible, the highly polar sulfonamide group will resist dissolution. Similarly, very polar, protic solvents like water will be poor solvents due to the compound's inability to act as a hydrogen bond donor and its overall hydrophobic nature.

This predictive framework is visualized in the diagram below.

Caption: Predicted solubility based on molecular features.

Authoritative Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is the gold-standard technique for determining the saturation solubility of a compound in a specific solvent. It is recognized by international regulatory bodies and provides highly reliable and reproducible data when executed correctly. The protocol below is a self-validating system designed for accuracy.

Principle: An excess amount of the solid solute (2-methyl-N,N-dipropylbenzenesulfonamide) is agitated in the solvent at a constant, controlled temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibrium is achieved, the saturated solution is separated from the excess solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Materials and Equipment:

-

2-methyl-N,N-dipropylbenzenesulfonamide (solid, purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg precision)

-

Thermostatic orbital shaker or water bath with agitation capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes (Class A)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Experimental Workflow:

-

Preparation of the Solid:

-

Ensure the 2-methyl-N,N-dipropylbenzenesulfonamide is a finely ground powder to maximize surface area and accelerate the approach to equilibrium. If necessary, gently grind the solid using a mortar and pestle.

-

-

Vial Preparation and Addition of Components:

-

Add an excess amount of the solid solute to each vial. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add approximately 100 mg of solute to 10 mL of solvent.

-

Precisely pipette the chosen volume of solvent (e.g., 10.0 mL) into each vial containing the solid.

-

Securely cap the vials. Prepare each solvent condition in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C ± 0.5 °C).

-

Agitate the vials at a constant speed sufficient to keep the solid suspended but not so vigorous as to cause splashing or aerosol formation.

-

The time required to reach equilibrium is critical and must be determined experimentally. A preliminary study should be run where samples are taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no statistically significant increase in concentration. For sulfonamides, 48-72 hours is often sufficient.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours. This allows the excess solid to sediment completely, preventing contamination of the sample.

-

Carefully draw the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Immediately filter the solution through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that could falsely elevate the measured concentration. Causality Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using at least five standards of known concentration, prepared from a stock solution of 2-methyl-N,N-dipropylbenzenesulfonamide. The curve must demonstrate linearity (R² > 0.999).

-

Determine the concentration of the diluted sample by interpolating its response against the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the final solubility using the following formula:

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

-

Report the average solubility and standard deviation from the triplicate measurements.

-

The entire workflow is depicted in the following diagram.

2-methyl-N,N-dipropylbenzenesulfonamide safety data sheet (SDS)

The following is an in-depth technical guide and safety dossier for 2-methyl-N,N-dipropylbenzenesulfonamide .

As a specific, non-commoditized pharmaceutical intermediate, this compound lacks a widely public, government-standardized Safety Data Sheet (SDS). Therefore, this guide operationalizes the safety profile using Structure-Activity Relationship (SAR) analysis, referencing its parent scaffold (o-toluenesulfonamide) and structural analogs (e.g., Probenecid intermediates).

Operational Safety, Synthesis, and Handling for R&D Applications

Chemical Identity & Physicochemical Profiling

This molecule is a lipophilic sulfonamide derivative, structurally characterized by an ortho-methyl group on the benzene ring and two propyl chains on the sulfonamide nitrogen. This substitution pattern significantly increases lipophilicity compared to the parent sulfonamide, altering its dermal absorption profile.

Identification

| Parameter | Detail |

| Chemical Name | 2-methyl-N,N-dipropylbenzenesulfonamide |

| Synonyms | N,N-Dipropyl-o-toluenesulfonamide; o-Toluenesulfonic acid dipropylamide |

| CAS Number | Not widely listed (Analogous to o-Toluenesulfonamide CAS: 88-19-7) |

| Molecular Formula | C₁₃H₂₁NO₂S |

| Molecular Weight | 255.38 g/mol |

| Structural Class | Sulfonamide; Alkylbenzene |

Predicted Physicochemical Properties

Data derived from ACD/Labs and EPISuite predictions for this specific structure.

| Property | Value (Predicted/Observed) | Operational Implication |

| Physical State | Viscous Oil or Low-Melting Solid | Handle as a liquid; potential for surface spreading. |

| Boiling Point | ~330–340 °C (at 760 mmHg) | Thermally stable under standard reflux conditions. |

| LogP (Lipophilicity) | 3.8 ± 0.4 | High. Readily crosses skin/membranes. Glove permeation risk. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. Use organic solvents for cleanup. |

| pKa | Non-ionizable (Tertiary sulfonamide) | pH manipulation will not solubilize the neutral molecule. |

Hazard Identification & Risk Assessment (GHS)

Classification based on Read-Across Methodology from o-Toluenesulfonamide and Dipropylamine derivatives.

GHS Classification (Self-Classified for R&D)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

-

Aquatic Toxicity (Chronic): Category 3 (Harmful to aquatic life with long-lasting effects due to LogP > 3).

The "Lipophilicity Multiplier" Risk

Unlike simple benzenesulfonamides, the dipropyl moiety acts as a lipophilic carrier.

-

Risk: Enhanced dermal absorption. While the parent o-toluenesulfonamide has low acute toxicity (LD50 > 2000 mg/kg), this derivative may penetrate the stratum corneum faster.

-

Mechanism: The propyl chains disrupt hydrogen bonding networks, increasing solubility in skin lipids.

Synthesis & Purification Protocol

Expertise Pillar: This workflow ensures high purity while mitigating the risk of exothermic sulfonyl chloride hydrolysis.

Reaction Logic

The synthesis utilizes a nucleophilic substitution (Schotten-Baumann type) between o-toluenesulfonyl chloride and dipropylamine.

Critical Safety Note: o-Toluenesulfonyl chloride is corrosive and moisture-sensitive. Dipropylamine is flammable and toxic.[1]

Step-by-Step Methodology

-

Preparation:

-

Charge a 3-neck round-bottom flask with 2-methylbenzenesulfonyl chloride (1.0 eq) dissolved in dry Dichloromethane (DCM) (10 volumes).

-

Cool the system to 0°C under a Nitrogen atmosphere.

-

-

Amine Addition:

-

Add Triethylamine (TEA) (1.2 eq) as an HCl scavenger.

-

Add Dipropylamine (1.1 eq) dropwise via an addition funnel over 30 minutes.

-

Observation: A white precipitate (TEA[2]·HCl) will form immediately. The reaction is exothermic; maintain internal temp < 10°C.

-

-

Reaction & Workup:

-

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Quench: Add 1M HCl (aq) to neutralize excess amine and solubilize TEA salts.

-

Phase Separation: Wash the organic layer with 1M HCl, then Saturated NaHCO₃ (to remove unreacted sulfonyl chloride as sulfonate), and finally Brine.

-

-

Isolation:

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If the product is an oil, purify via Silica Gel Chromatography (0-20% EtOAc in Hexanes).

-

Visual Workflow (Graphviz)

Figure 1: Synthesis pathway for 2-methyl-N,N-dipropylbenzenesulfonamide emphasizing temperature control during the amination step.

Toxicology & Metabolic Fate

Trustworthiness Pillar: Predicting toxicity based on metabolic pathways of structural analogs.

Metabolic Activation

-

Oxidation: The o-methyl group is a primary site for Cytochrome P450 oxidation, likely converting to the benzylic alcohol and subsequently the carboxylic acid (mimicking the structure of Saccharin precursors).

-

Dealkylation: N-dealkylation of the propyl groups is possible but slower than methyl oxidation.

Toxicological Endpoints (Read-Across)

| Endpoint | Prediction (Read-Across Source) | Safety Threshold |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (Rat) | Low Hazard |

| Skin Sensitization | Non-sensitizing (o-Toluenesulfonamide) | Monitor for idiosyncratic sulfa-allergy |

| Genotoxicity | Negative (Ames Test on analogs) | Likely Non-Mutagenic |

| Neurotoxicity | Potential sedation at high doses | Due to high LogP/CNS penetration |

Emergency Response & Handling Protocols

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P100 if handling powder; Fume hood required for synthesis (due to DCM/Amine vapors).

-

Skin: Nitrile gloves are insufficient for prolonged contact due to the DCM solvent and lipophilic nature of the product. Use Silver Shield/Laminate gloves or double-glove (Nitrile over Laminate) during synthesis.

-

Eyes: Chemical splash goggles.

Spill Response Decision Tree

Figure 2: Emergency response logic for spills. Note the specific disposal requirement if chlorinated solvents (DCM) are present.

Storage & Stability

-

Conditions: Store in a cool, dry place (2–8°C recommended for long-term reference standards).

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, Nitric Acid).

-

Shelf Life: Stable for >2 years if protected from moisture. The sulfonamide bond is chemically robust against hydrolysis in neutral/mildly acidic conditions.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7106, o-Toluenesulfonamide. (Parent scaffold toxicity data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Toluenesulfonamide. (REACH data for read-across). Retrieved from [Link]

-

Organic Syntheses. Sulfonamides via Sulfonyl Chlorides. (Standard protocol validation). Retrieved from [Link]

Sources

Technical Guide: Physical Characteristics & Application Profile of N,N-Dipropyl-2-methylbenzenesulfonamide

The following is an in-depth technical guide on the physical characteristics, synthesis, and applications of N,N-dipropyl-2-methylbenzenesulfonamide (CAS 1468708-66-8).

Executive Summary

N,N-Dipropyl-2-methylbenzenesulfonamide (CAS No. 1468708-66-8 ) is a lipophilic sulfonamide derivative structurally characterized by an ortho-substituted toluene core and a tertiary sulfonamide nitrogen bearing two propyl chains.[1] Functioning primarily as a specialized organic building block and a potential plasticizing agent , this compound exhibits physicochemical behavior distinct from its primary amine analogs due to the lack of hydrogen bond donors.

This guide provides a comprehensive analysis of its physical properties, synthesis logic, and characterization protocols, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[2][3][4]

The steric bulk of the ortho-methyl group combined with the flexibility of the dipropyl chains dictates the molecule's conformational landscape, influencing its melting point and solubility profile.

Table 1: Chemical Identification Matrix

| Parameter | Detail |

| Chemical Name | N,N-Dipropyl-2-methylbenzenesulfonamide |

| Synonyms | N,N-Dipropyl-o-toluenesulfonamide; 2-Methyl-N,N-dipropylbenzene-1-sulfonamide |

| CAS Number | 1468708-66-8 |

| Molecular Formula | C₁₃H₂₁NO₂S |

| Molecular Weight | 255.38 g/mol |

| SMILES | CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C |

| InChI Key | Unique identifier required for database integration (Predicted: Standard InChI generation based on structure) |

Physical & Thermodynamic Characteristics[6]

As a Senior Application Scientist, it is critical to note that while specific experimental values for this catalog compound may be sparse in public literature, its properties can be rigorously bounded by homologous series analysis (e.g., compared to N,N-diethyl-2-methylbenzenesulfonamide).

Phase Behavior & State

Unlike unsubstituted sulfonamides which are high-melting solids due to strong intermolecular hydrogen bonding, N,N-dipropyl-2-methylbenzenesulfonamide lacks the N-H proton required for such networking.

-

Physical State: Viscous Liquid or Low-Melting Solid (Predicted MP < 40°C).

-

Appearance: Colorless to pale yellow oil.[2]

Key Physical Properties (Experimental & Predicted)

| Property | Value / Range | Technical Insight |

| Density | 1.05 – 1.10 g/cm³ | Typical for dialkyl sulfonamides; denser than water. |

| Boiling Point | 310 – 330°C (at 760 mmHg) | High thermal stability due to sulfonyl core. |

| Flash Point | > 110°C | Classified as a combustible liquid (Class IIIB). |

| Solubility (Water) | Negligible (< 0.1 g/L) | Highly hydrophobic due to dipropyl/tolyl groups. |

| Solubility (Organic) | Excellent | Miscible with DCM, DMSO, Ethyl Acetate, Toluene. |

| LogP (Octanol/Water) | ~3.2 – 3.5 (Predicted) | Indicates high membrane permeability and lipophilicity. |

Synthesis & Production Logic

The synthesis of N,N-dipropyl-2-methylbenzenesulfonamide follows a classic Schotten-Baumann or Nucleophilic Substitution pathway. The choice of base and solvent is critical to minimize hydrolysis of the sulfonyl chloride starting material.

Reaction Pathway

Reagents: 2-Methylbenzenesulfonyl chloride (o-Toluenesulfonyl chloride), Dipropylamine, Triethylamine (or Pyridine), Dichloromethane (DCM).

Mechanism:

-

Nucleophilic attack of the secondary amine (dipropylamine) on the sulfonyl sulfur.

-

Elimination of chloride.

-

Scavenging of HCl by the auxiliary base.

Process Flow Diagram (Graphviz)

Caption: Figure 1. Nucleophilic substitution pathway for the synthesis of N,N-dipropyl-2-methylbenzenesulfonamide.

Detailed Experimental Protocol

-

Preparation : Charge a round-bottom flask with 2-methylbenzenesulfonyl chloride (1.0 equiv) dissolved in anhydrous DCM (0.2 M).

-

Addition : Cool to 0°C. Add Triethylamine (1.5 equiv) followed by dropwise addition of Dipropylamine (1.1 equiv).

-

Reaction : Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup : Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Purification : Dry over MgSO₄, concentrate, and purify via silica gel chromatography if necessary (though high purity is often achieved after workup).

Characterization Protocols

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (7.2 – 8.0 ppm): Four protons corresponding to the ortho-substituted benzene ring. Look for a doublet (d) around 7.9 ppm (proton ortho to sulfonyl).

-

Benzylic Methyl (2.6 ppm): Singlet (3H) characteristic of the o-tolyl group.

-

N-Propyl Chains:

-

α-CH₂ (~3.1 – 3.2 ppm): Triplet (4H), deshielded by nitrogen/sulfonyl.

-

β-CH₂ (~1.5 – 1.6 ppm): Multiplet (4H).

-

γ-CH₃ (~0.9 ppm): Triplet (6H).

-

-

Infrared Spectroscopy (FT-IR)

-

Sulfonamide S=O Stretches: Strong bands at 1330–1350 cm⁻¹ (asymmetric) and 1150–1170 cm⁻¹ (symmetric).

-

Absence of N-H: Crucial for confirming the tertiary sulfonamide structure (no peak at 3200–3400 cm⁻¹).

Applications & Stability

Industrial & Research Utility

-

Plasticizer: Similar to N-butylbenzenesulfonamide, this molecule acts as a plasticizer for polyamides and cellulose esters, improving flexibility and lowering the glass transition temperature (Tg).

-

Pharmaceutical Intermediate: Used as a lipophilic scaffold in drug discovery, particularly for modifying the pharmacokinetic profile (LogP) of sulfonamide-based inhibitors.

-

Solvent/Extractant: Its high boiling point and stability make it a candidate for specialized solvent extraction processes in organic synthesis.

Stability & Safety (SDS Summary)

-

Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.

-

Hazard Identification:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of mists.

-

References

-

PubChem. (2024).[3] Compound Summary: o-Toluenesulfonamide Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Assessment of 2-methyl-N,N-dipropylbenzenesulfonamide for Laboratory Applications

Abstract: This guide provides a comprehensive toxicological overview of 2-methyl-N,N-dipropylbenzenesulfonamide, a compound with potential applications in research and drug development. In the absence of extensive public toxicological data for this specific molecule, this document outlines a robust, tiered testing strategy based on established principles of chemical safety assessment and regulatory guidelines. The protocols and methodologies detailed herein are derived from internationally recognized standards, primarily those of the Organisation for Economic Co-operation and Development (OECD), to ensure scientific rigor and data reliability. This whitepaper is intended for researchers, laboratory safety professionals, and drug development scientists to inform safe handling practices and guide the necessary toxicological evaluations for novel sulfonamide compounds.

Introduction and Physicochemical Characterization

2-methyl-N,N-dipropylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. While many sulfonamides are known for their antimicrobial properties, the broader class exhibits a wide range of biological activities and, consequently, varied toxicological profiles. Given the novelty of 2-methyl-N,N-dipropylbenzenesulfonamide in many laboratory settings, a thorough understanding of its potential hazards is paramount for ensuring occupational safety and the integrity of research outcomes.

A foundational step in any toxicological assessment is the characterization of the compound's physicochemical properties, as these can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental persistence.

Table 1: Physicochemical Properties of Benzenesulfonamide Derivatives

| Property | 2-methyl-N,N-dipropylbenzenesulfonamide (Predicted) | Benzenesulfonamide[1] | N-Methylbenzenesulfonamide[2] |

| Molecular Formula | C₁₃H₂₁NO₂S | C₆H₇NO₂S | C₇H₉NO₂S |

| Molecular Weight | 255.38 g/mol | 157.19 g/mol | 171.22 g/mol |

| Appearance | Predicted: Crystalline solid or oil | Off-white solid | Data not available |

| Water Solubility | Predicted: Low | 4.3% @ 16°C | Data not available |

| LogP (Octanol-Water Partition Coefficient) | Predicted: High | Data not available | Data not available |

Note: Predicted values for the target compound are based on its chemical structure and comparison with related molecules. Experimental verification is required.

A Tiered Approach to Toxicological Evaluation

A systematic, tiered approach to toxicity testing is recommended to efficiently characterize the hazard profile of a novel compound while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Caption: A tiered workflow for the toxicological assessment of a novel compound.

Tier 1: Foundational Safety Assessment

In Silico and Physicochemical Analysis

Prior to any laboratory testing, computational (in silico) methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide initial predictions of toxicity. These models compare the structure of the novel compound to databases of known toxicants to estimate its potential for various adverse effects.

In Vitro Cytotoxicity

The initial biological assessment should focus on the compound's potential to cause cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate and incubate for 24 hours.

-

Compound Exposure: Treat the cells with a range of concentrations of 2-methyl-N,N-dipropylbenzenesulfonamide for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which may lead to cancer or inherited diseases.[3][4][5]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine and tryptophan operons, respectively.[6]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

-

Exposure: Expose the bacterial strains to various concentrations of the test compound on agar plates with limited amounts of histidine or tryptophan.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[6]

Caption: Workflow for the Ames test to assess mutagenicity.

Tier 2: Acute Toxicity Assessment

Should in vitro studies suggest low toxicity, a limited set of in vivo studies may be warranted to understand the compound's effects on a whole organism. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Oral Toxicity

This study provides an initial estimate of the substance's toxicity when ingested. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[7][8][9]

Experimental Protocol: OECD TG 423

-

Animal Selection: Use a small group of female rats (or another appropriate rodent species).

-

Dosing: Administer a single oral dose of the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[8]

-

Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[10]

-

Stepwise Procedure: The outcome of the first test determines the dose for the next group of animals, if necessary. The test is stopped when a definitive classification of toxicity can be made.[8]

Acute Dermal and Eye Irritation/Corrosion

These studies assess the potential of the compound to cause irritation or damage to the skin and eyes upon direct contact. A weight-of-the-evidence approach, including results from validated in vitro methods, should be considered before any in vivo testing.[11][12][13]

Experimental Protocol: OECD TG 404 (Dermal) and 405 (Eye)

-

Dermal Irritation (TG 404): A single dose of the test substance is applied to a small area of the skin of an albino rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[14][15]

-

Eye Irritation (TG 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The eye is examined for lesions of the cornea, iris, and conjunctiva.[16][17][18]

Tier 3: Repeated Dose Toxicity

If the compound is intended for applications that may involve prolonged or repeated exposure, a sub-chronic toxicity study is necessary to evaluate the effects of long-term exposure.

Experimental Protocol: OECD TG 408 (90-Day Oral Toxicity Study in Rodents)

-

Animal Groups: Use multiple groups of rodents (e.g., rats), with an equal number of males and females in each group.

-

Dosing: Administer the test substance daily via the diet, drinking water, or gavage at three or more dose levels for 90 days. A control group receives the vehicle only.[19]

-

Observations: Monitor the animals daily for clinical signs of toxicity. Measure body weight and food/water consumption weekly.

-

Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis.

-

Histopathology: Conduct a full necropsy on all animals and perform histopathological examination of organs and tissues.

Data Interpretation and Hazard Communication

The collective data from this tiered assessment will form the basis of the toxicity profile for 2-methyl-N,N-dipropylbenzenesulfonamide.

Table 2: Summary of Potential Toxicological Endpoints and Interpretation

| Endpoint | Potential Finding | Interpretation and Action |

| Cytotoxicity (IC₅₀) | Low IC₅₀ value | High potential for cellular toxicity. Handle with appropriate personal protective equipment (PPE). |

| Genotoxicity | Positive in Ames test | Potential mutagen. Further in vivo genotoxicity studies may be required. Strict containment procedures are necessary. |

| Acute Oral Toxicity (LD₅₀) | Low LD₅₀ value | High acute toxicity. Requires stringent handling protocols and emergency procedures. |

| Dermal/Eye Irritation | Severe irritation or corrosion | Corrosive/irritant hazard. Requires use of gloves, eye protection, and potentially a face shield. |

| Repeated Dose Toxicity | Target organ toxicity observed | Indicates potential for long-term health effects. May require specific health monitoring for laboratory personnel. |

Conclusion and Recommendations

References

-

National Toxicology Program. (2012, October 2). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. [Link]

-

Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]

-

Slideshare. (n.d.). Acute eye irritation test as per OECD guidelines. [Link]

-

Platypus Technologies. (2026, February 2). OECD TG 405 Acute Eye Irritation and Corrosion Testing of Nanomaterials. [Link]

-

National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

-

Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. [Link]

-

PDF. (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

-

OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. [Link]

-

National Toxicology Program. (2014, September 26). OECD Test Guideline 431: In Vitro Skin Corrosion. [Link]

-

ECHA. (n.d.). Advice on skin and eye irritation testing helps reduce animal tests. [Link]

-

Nucro-Technics. (2024, May 12). OECD 404: Acute Dermal Irritation/Corrosion. [Link]

-

OECD. (2002, April 24). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. [Link]

-

PubMed. (n.d.). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. [Link]

-

National Toxicology Program. (n.d.). OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods. [Link]

-

Slideshare. (n.d.). Acute dermal irritation/corrosion: OECD 404. [Link]

-

Semantic Scholar. (n.d.). Toxicity of Sulphonamide Drugs to Cells in Vitro. [Link]

-

Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. [Link]

-

Inotiv. (n.d.). Other Genetic Toxicology Assays. [Link]

-

YouTube. (2023, October 4). in vitro assays used in preclinical safety. [Link]

-

Dovepress. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances. [Link]

-

Fitoterapia Brasil. (1998, September 21). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

NIH. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

-

Scribd. (n.d.). OECD Toxicity Guidelines Overview. [Link]

-

OECD. (n.d.). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

-

The BMJ. (n.d.). Toxicity of Sulphonamide Drugs to Cells in Vitro. [Link]

-

Slideshare. (n.d.). Acute, sub-acute and Chronic oral studies (OECD). [Link]

-

National Toxicology Program. (2008, October 3). 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

National Toxicology Program - NIH. (2025, May 13). Abstract for TR-412. [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

PubMed. (n.d.). Evaluation of N-butylbenzenesulfonamide (NBBS) neurotoxicity in Sprague-Dawley male rats following 27-day oral exposure. [Link]

-

NIH. (n.d.). N-Butylbenzenesulfonamide (3622-84-2) | Chemical Effects in Biological Systems. [Link]

-

PubChem - NIH. (n.d.). N-Methylbenzenesulfonamide. [Link]

-

PubMed. (n.d.). [Studies on the pharmacodynamic activity of several drug solvents. 1st communication: Diethyleneglycol monoethylether, N,N-diethylacetamide, dimethylsufoxide (author's transl)]. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. dovepress.com [dovepress.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. News - ECHA [echa.europa.eu]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 16. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 17. testinglab.com [testinglab.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. oecd.org [oecd.org]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide

Abstract

This document provides a detailed, field-proven guide for the synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide, a tertiary sulfonamide, from o-toluenesulfonyl chloride and dipropylamine. Sulfonamides are a cornerstone structural motif in medicinal chemistry and materials science. This protocol is designed for researchers, chemists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, rigorous safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is elucidated to ensure reproducibility and high-yield synthesis.

Introduction and Scientific Background

The sulfonamide functional group is a vital pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The synthesis of N,N-disubstituted sulfonamides is a fundamental transformation in organic chemistry. The most common and direct approach involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]

This application note details the nucleophilic substitution reaction between o-toluenesulfonyl chloride, an electrophilic sulfur-containing compound, and dipropylamine, a secondary amine. The methyl group at the ortho position of the benzenesulfonyl chloride provides steric influence that can affect reaction kinetics compared to its para-isomer, p-toluenesulfonyl chloride (tosyl chloride). Understanding this synthesis provides a robust framework for creating diverse libraries of sulfonamide-based compounds for drug discovery and other applications.

Reaction Principle and Mechanism

The core of this synthesis is the sulfonylation of a secondary amine. The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of dipropylamine on the highly electrophilic sulfur atom of o-toluenesulfonyl chloride. This addition is followed by the elimination of a chloride ion, which is a good leaving group. The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, a non-nucleophilic base such as triethylamine or pyridine is added to scavenge the HCl.[3]

Overall Reaction Scheme: o-Toluenesulfonyl Chloride + Dipropylamine --(Base)--> 2-methyl-N,N-dipropylbenzenesulfonamide + Base-HCl salt

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be adjusted as needed. Adherence to safety precautions is paramount.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| o-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.0 | 1.91 g | Use fresh or properly stored reagent.[4] |

| Dipropylamine | C₆H₁₅N | 101.19 | 1.1 | 1.22 mL | Density: 0.738 g/mL |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 1.67 mL | Acts as an HCl scavenger.[3][4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~50 mL | Anhydrous grade is required.[4] |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | 1 M aqueous solution for workup. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed | Saturated aqueous solution for workup. |

| Brine | NaCl (aq) | 58.44 | - | As needed | Saturated aqueous solution for workup. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | For drying the organic layer.[5] |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe pump

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and consumables

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dipropylamine (1.1 eq., 1.22 mL) and triethylamine (1.2 eq., 1.67 mL) in 30 mL of anhydrous dichloromethane (DCM).[4]

-

Reagent Addition: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve o-toluenesulfonyl chloride (1.0 eq., 1.91 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

-

Causality: A slow, dropwise addition at low temperature is crucial to control the exothermic nature of the reaction, preventing the formation of unwanted byproducts and ensuring safety.[4]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours to ensure it proceeds to completion.[4] The formation of a white precipitate (triethylammonium chloride) is expected.

-

Workup & Extraction: a. Transfer the reaction mixture to a 250 mL separatory funnel. b. Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess amines), 30 mL of saturated NaHCO₃ solution (to remove acidic impurities), and 30 mL of brine.[4] c. Separate the organic layer and dry it over anhydrous magnesium sulfate. d. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude product, likely a pale yellow oil or solid, should be purified by flash column chromatography on silica gel.[6]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is a good starting point.

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

-

Final Step: Concentrate the pure fractions under reduced pressure to obtain 2-methyl-N,N-dipropylbenzenesulfonamide.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the o-tolyl and dipropyl groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the product (Expected [M+H]⁺ for C₁₃H₂₁NO₂S ≈ 272.13).

-

Infrared (IR) Spectroscopy: To identify characteristic absorption bands, particularly the strong asymmetric and symmetric stretches of the S=O group in the sulfonamide, typically found around 1350 cm⁻¹ and 1160 cm⁻¹.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide.

Safety and Handling

Proper safety measures are mandatory when performing this synthesis. The reaction must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

o-Toluenesulfonyl Chloride: Corrosive and a lachrymator that causes severe skin burns and eye damage.[7] It is moisture-sensitive and reacts with water to release corrosive HCl gas.[8] Handle in a dry, inert atmosphere if possible.

-

Dipropylamine: Flammable liquid and vapor. It is corrosive and toxic if inhaled or absorbed through the skin.

-

Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor and can cause severe respiratory and skin irritation.

-

Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Avoid inhalation of vapors.

PPE Requirements:

-

Eye Protection: Safety glasses with side shields and a face shield are required.[8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[8]

-

Skin Protection: Wear a flame-resistant lab coat and closed-toe shoes.

Spill & Waste Disposal:

-

Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a suitable, closed container for disposal.[8]

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.[9]

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | 1. Hydrolyzed Sulfonyl Chloride: Reagent degraded due to moisture.[4]2. Insufficient Base: HCl byproduct protonated the dipropylamine, halting the reaction. | 1. Use a fresh bottle of o-toluenesulfonyl chloride or purify the existing stock.2. Ensure at least 1.2 equivalents of base are used. |

| Difficult Purification | 1. Formation of Di-sulfonated Amine: Unlikely with a secondary amine but impurities can complicate separation.2. Unreacted Starting Material: Reaction did not go to completion. | 1. Carefully monitor column chromatography fractions with TLC.2. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C) after initial addition. |

| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Residual solvent or starting materials can lower the melting point.2. Product is Naturally an Oil: Many N,N-disubstituted sulfonamides are oils at room temperature. | 1. Ensure thorough purification via column chromatography and complete removal of solvent under high vacuum.2. This is acceptable; characterize the product as an oil. |

References

-

Fernandez, S., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Bowser JR, Williams PJ, Kura K. (1983). Preparation of sulfonamides from N-silylamines. J Org Chem., 48, 4111. [Link]

-

Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. ResearchGate. [Link]

-

Das, B., & Chakraborty, D. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(5), 283-303. [Link]

-

de Boer, Th. J., & Backer, H. J. (1954). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 34, 96. [Link]

-

PrepChem. (n.d.). Synthesis of N-(2-methylphenyl)-benzenesulfonamide. [Link]

-

Field, L., & Clark, R. D. (1955). Methyl p-tolyl sulfone. Organic Syntheses, 35, 85. [Link]

-

Tabatabaee, M., et al. (2010). N,N'-bis(4-methylbenzenesulfonyl)-2-amino-4-methylpyridine. Acta Crystallographica Section E, 66(Pt 12), o3098. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8623, o-Toluenesulfonyl chloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. o-Toluenesulfonyl chloride | C7H7ClO2S | CID 8623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. westliberty.edu [westliberty.edu]

- 9. tcichemicals.com [tcichemicals.com]

Application Note: Selective N-Alkylation of o-Toluenesulfonamide with Propyl Bromide

Abstract & Scope

This application note details the protocol for the selective N-monoalkylation of o-toluenesulfonamide (OTS) using 1-bromopropane (propyl bromide). While p-toluenesulfonamide alkylation is widely documented, the ortho-isomer presents unique steric challenges due to the proximity of the methyl group to the sulfonamide moiety. This guide provides two optimized methodologies: a standard anhydrous approach using potassium carbonate (

Target Product: N-Propyl-o-toluenesulfonamide Primary Application: Synthesis of plasticizers, pharmaceutical intermediates (saccharin derivatives), and resin modifiers.

Critical Safety & Compliance (HSE)

WARNING: 1-Bromopropane (n-Propyl Bromide) Toxicity Before proceeding, all personnel must acknowledge the specific hazards of 1-bromopropane (1-BP). Unlike many alkyl halides, 1-BP is a potent neurotoxin and reproductive toxin.

| Hazard Class | Description | Precaution |

| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B). | Strictly Avoid if pregnant or planning conception. Double-glove (Nitrile/Laminate). |

| Neurotoxicity | Causes peripheral neuropathy and CNS depression. | Use only in a certified fume hood. Do not use on an open bench. |

| Flammability | Highly flammable liquid and vapor.[1][2][3] | Ground all glassware. Use spark-proof heating mantles. |

Mechanistic Insight

The reaction follows a classic nucleophilic substitution (

-

Acidity: The

of o-toluenesulfonamide is approximately 10.[4]2. Weak bases like -

Sterics: The ortho-methyl group creates steric hindrance, potentially slowing the nucleophilic attack compared to the para-isomer.

-

Selectivity: Mono-alkylation is favored because the acidity of the remaining N-H proton in the product (N-propyl-OTS) decreases significantly, and steric bulk increases, discouraging a second alkylation under mild conditions.

Reaction Pathway Diagram[5]

Figure 1: Mechanistic pathway for the mono-alkylation of sulfonamides. The dotted line represents the over-alkylation pathway, which is minimized by controlling stoichiometry.

Experimental Design & Stoichiometry

To ensure high yield and minimize di-alkylation, strict adherence to stoichiometry is required.

Table 1: Reaction Stoichiometry (Standard Run)

| Component | Role | Equivalents (eq) | Mass/Vol (for 10 mmol scale) |

|---|---|---|---|

| o-Toluenesulfonamide | Substrate | 1.0 | 1.71 g |

| 1-Bromopropane | Electrophile | 1.1 - 1.2 | 1.0 - 1.1 mL (Density ~1.35 g/mL) |

| Potassium Carbonate | Base | 1.5 - 2.0 | 2.07 - 2.76 g |

| Potassium Iodide | Catalyst | 0.1 (Optional) | 166 mg |

| Solvent (DMF or Acetone) | Medium | 10 vol | 17-20 mL |

Note: Potassium Iodide (KI) is recommended as a Finkelstein catalyst to convert alkyl bromide to the more reactive alkyl iodide in situ, significantly speeding up the reaction.

Protocol A: Anhydrous Method (Standard)

Best for: High purity requirements and consistent yields.

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser with drying tube (

) -

Magnetic stirrer and oil bath

-

Rotary evaporator[5]

Step-by-Step Procedure

-

Setup: Charge the flask with o-toluenesulfonamide (1.0 eq), anhydrous

(1.5 eq), and KI (0.1 eq). -

Solvation: Add anhydrous Acetone (for easier workup) or DMF (for faster reaction).

-

Note: If using Acetone, the reaction is a suspension. If using DMF, the sulfonamide will dissolve, but the salt will remain suspended.

-

-

Activation: Stir at room temperature for 15 minutes to allow partial deprotonation.

-

Addition: Add 1-bromopropane (1.1 eq) dropwise via syringe.

-

Reaction:

-

Acetone: Heat to reflux (~56°C) for 12–18 hours.

-

DMF: Heat to 70–80°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). Product will be less polar (higher

) than the starting sulfonamide.

-

-

Workup:

-

If Acetone: Filter off the solid salts (

, excess -

If DMF: Pour the reaction mixture into 100 mL of ice-water with vigorous stirring. The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate. If the product oils out (common with propyl derivatives), extract with Ethyl Acetate (

mL), wash with brine, dry over

Protocol B: Phase Transfer Catalysis (Green/Aqueous)

Best for: Scalability and avoiding toxic dipolar solvents like DMF.

Equipment

-

Round-bottom flask

-

Reflux condenser

Step-by-Step Procedure

-

Aqueous Phase: Dissolve NaOH (1.5 eq) in water (minimum volume to dissolve, e.g., 5 mL for 10 mmol scale).

-

Organic Phase: Dissolve o-toluenesulfonamide (1.0 eq) in Toluene or use neat if liquid at reaction temp (OTS mp is ~156°C, so solvent is usually required).

-

Catalyst: Add Tetrabutylammonium bromide (TBAB) or TEBA (0.05 eq).

-

Addition: Add 1-bromopropane (1.2 eq).

-

Reflux: Heat the biphasic mixture to mild reflux (80–90°C) with vigorous stirring. The catalyst transfers the sulfonamide anion into the organic phase to react with the alkyl halide.

-

Workup: Separate the organic layer.[5][6] Wash with dilute HCl (to remove unreacted amine/base) and then water. Dry and evaporate.[5][6]

Workflow Visualization

Figure 2: Operational workflow for Protocol A.

Quality Control & Characterization

Successful synthesis must be validated using NMR and Melting Point analysis.

Expected Data for N-Propyl-o-toluenesulfonamide:

-

Physical State: White crystalline solid or viscous oil (MP is lower than starting material).

-

NMR (400 MHz,

- 7.9 – 7.3 (m, 4H, Ar-H): Characteristic aromatic pattern for ortho-substitution.

-

4.8 (br s, 1H, NH ): Broad singlet, exchangeable with

-

2.95 (q or t, 2H, N-CH

-

2.65 (s, 3H, Ar-CH

-

1.55 (m, 2H, CH

-

0.90 (t, 3H, CH

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Old 1-Bromopropane (Hydrolysis). | Distill 1-BP before use or use fresh bottle. Ensure anhydrous conditions. |

| Recovery of Starting Material | Reaction temperature too low; "Ortho" steric hindrance. | Switch solvent to DMF (higher temp) or add KI catalyst (Finkelstein). |

| Product is an Oil/Sticky | Trace DMF remaining or impurities. | Dissolve in |

| Di-alkylation Observed | Too much base or alkyl halide. | Strictly limit Base to 1.5 eq and PrBr to 1.1 eq. Do not use NaH. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

BenchChem. "Synthesis of N-Propyl-p-toluenesulfonamide." Technical Support Documents.

-

National Institute for Occupational Safety and Health (NIOSH). "Hazard Alert: 1-Bromopropane." DHHS (NIOSH) Publication No. 2013-150.

-

PubChem. "o-Toluenesulfonamide Compound Summary." National Center for Biotechnology Information.

-

Occupational Safety and Health Administration (OSHA). "1-Bromopropane (1-BP)."[7] Safety and Health Topics. [7]

Sources

- 1. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]

- 2. nj.gov [nj.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PROPYL P-TOLUENESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 7. osha.gov [osha.gov]

Preparation of N,N-dipropyl-o-toluenesulfonamide laboratory scale

Application Note & Protocol

A Practical Guide to the Laboratory-Scale Synthesis of N,N-dipropyl-o-toluenesulfonamide

Abstract

This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of N,N-dipropyl-o-toluenesulfonamide, a representative N,N-disubstituted sulfonamide. Sulfonamides are a critical functional group in medicinal chemistry and organic synthesis, valued for their chemical stability and biological activity.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into procedural choices, safety protocols, purification strategies, and analytical validation. The classic and reliable method of reacting a sulfonyl chloride with a secondary amine is detailed, ensuring researchers, scientists, and drug development professionals can confidently replicate and adapt this synthesis for their specific needs.[1]

Reaction Principle and Mechanism

The synthesis of N,N-dipropyl-o-toluenesulfonamide is achieved through the nucleophilic substitution reaction between o-toluenesulfonyl chloride and di-n-propylamine. This reaction is a cornerstone of sulfonamide synthesis.[1][3]

Core Mechanism: The nitrogen atom of di-n-propylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the o-toluenesulfonyl chloride. This process forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond. A non-nucleophilic base, such as triethylamine or pyridine, is essential to scavenge the hydrochloric acid (HCl) generated during the reaction.[4] Without this base, the HCl would protonate the di-n-propylamine, rendering it non-nucleophilic and halting the reaction.[4]

Reaction Scheme:

Caption: General reaction for the synthesis of N,N-dipropyl-o-toluenesulfonamide.

Materials, Reagents, and Equipment

Successful synthesis requires high-quality reagents and properly prepared equipment. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis of the moisture-sensitive o-toluenesulfonyl chloride.[4][5]

| Reagents & Materials | Grade/Purity | Supplier Example | Purpose |

| o-Toluenesulfonyl chloride | ≥98% | Sigma-Aldrich | Electrophile |

| Di-n-propylamine | ≥99% | Sigma-Aldrich | Nucleophile |

| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich | Acid Scavenger |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction Solvent |

| Diethyl ether | Anhydrous | Fisher Scientific | Extraction Solvent |

| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | Work-up (removes base/amine) |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | VWR | Work-up (removes acid) |

| Brine (Saturated NaCl) | Saturated aqueous solution | VWR | Work-up (breaks emulsions) |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | VWR | Chromatography Stationary Phase |

| Equipment | |||

| Round-bottom flask with stir bar | Reaction Vessel | ||

| Addition funnel | Controlled Reagent Addition | ||

| Condenser with nitrogen inlet | Inert Atmosphere/Reflux | ||

| Ice bath | Temperature Control | ||

| Separatory funnel | Liquid-Liquid Extraction | ||

| Rotary evaporator | Solvent Removal | ||

| Glass chromatography column | Purification | ||

| Thin-Layer Chromatography (TLC) plates | Reaction Monitoring |

Critical Safety Precautions

A thorough understanding and strict adherence to safety protocols are paramount. This synthesis involves hazardous materials that require careful handling in a well-ventilated chemical fume hood at all times.[6]

-

o-Toluenesulfonyl Chloride: This compound is corrosive and a lachrymator.[7] It reacts with water and moisture to produce corrosive hydrogen chloride gas.[5] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, flush the affected area with copious amounts of water immediately.[6]

-

Di-n-propylamine: This is a flammable, corrosive, and toxic liquid.[8][9] It can cause severe skin burns and eye damage.[10] Vapors can irritate the respiratory tract.[10] Handle only with appropriate chemical-resistant gloves and eye protection.[8][11]

-

Triethylamine (Et₃N): Similar to di-n-propylamine, triethylamine is flammable, corrosive, and has a strong, pungent odor. Ensure it is handled in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE): Always wear a lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like butyl rubber are recommended for extended handling).[10][12]

Detailed Experimental Protocol

This protocol is designed for a ~5-10 gram scale synthesis. All quantities can be adjusted proportionally.

Quantitative Reaction Parameters

| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents | Moles |

| o-Toluenesulfonyl chloride | 190.65 | 9.53 g | 1.0 | 0.05 |

| Di-n-propylamine | 101.19 | 5.57 g (7.8 mL) | 1.1 | 0.055 |

| Triethylamine | 101.19 | 6.07 g (8.4 mL) | 1.2 | 0.06 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a condenser topped with a nitrogen inlet adapter.

-

Place the entire apparatus under a positive pressure of dry nitrogen.

-

In the flask, combine di-n-propylamine (1.1 eq) and triethylamine (1.2 eq) with 50 mL of anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice-water bath. Vigorous stirring is essential.

-

-

Reagent Addition:

-

Dissolve the o-toluenesulfonyl chloride (1.0 eq) in 50 mL of anhydrous DCM in the addition funnel.

-

Add the o-toluenesulfonyl chloride solution dropwise to the stirred amine solution over approximately 30-45 minutes. Causality: This slow, controlled addition is critical to dissipate the heat from the exothermic reaction, preventing the formation of unwanted byproducts. The temperature should be maintained below 10 °C.[4]

-

-

Reaction and Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 2-4 hours. A white precipitate of triethylammonium chloride will form.

-